

Pharmacokinetic Profile of CDDD11-8: A Preclinical Analysis

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Compound of Interest

Compound Name: CDDD11-8

Cat. No.: B12379986

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **CDDD11-8** is a novel, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual inhibitory action presents a promising therapeutic strategy for cancers such as Acute Myeloid Leukemia (AML), particularly in cases with FLT3-ITD mutations.[4][5] Understanding the pharmacokinetic (PK) properties of **CDDD11-8** is critical for its preclinical development and for predicting its behavior in clinical settings. This document provides a summary of the preclinical pharmacokinetic data for **CDDD11-8** and detailed protocols for key analytical methods.

Data Presentation: Pharmacokinetic Parameters of CDDD11-8 in Mice

The pharmacokinetic profile of **CDDD11-8** was evaluated in BALB/c mice following intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.

Table 1: In Vivo Pharmacokinetic Parameters of **CDDD11-8** in Mice

Parameter	IV Administration (2 mg/kg)	Oral Administration (10 mg/kg)	Oral Administration (100 mg/kg)
C _{max} (ng/mL)	-	185	2890
T _{max} (h)	-	1.0	2.0
AUC _{0-t} (ng·h/mL)	1140	1710	26800
AUC _{0-inf} (ng·h/mL)	1150	1720	27100
t _{1/2} (h)	1.9	2.4	3.5
CL (L/h/kg)	2.2	-	-
V _d (L/kg)	1.71	-	-
F (%)	-	30	-

Data sourced from Anshabo et al., 2022.[1] C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC_{0-t}: Area under the concentration-time curve from time zero to the last measurable concentration; AUC_{0-inf}: Area under the concentration-time curve from time zero to infinity; t_{1/2}: Half-life; CL: Clearance; V_d: Volume of distribution; F: Bioavailability.

Table 2: Blood to Plasma Partitioning of **CDDD11-8**

Parameter	Value
Blood to Plasma Ratio (B/P)	0.71

Data sourced from Anshabo et al., 2022.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound, such as **CDDD11-8**, in mice.

1. Animal Model:

- Species: BALB/c mice (or other appropriate strain).
- Sex: Both male and female.
- Number: A sufficient number of animals to allow for serial blood sampling (e.g., n=3-5 per time point).

2. Dosing Formulation:

- Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle. For **CDDD11-8**, a solution of 10% N-methyl-2-pyrrolidone (NMP) in acetate buffer (pH 4.5) was used.[\[1\]](#)
- Oral (PO) Formulation: Prepare a suspension or solution of the test compound in an appropriate vehicle. For **CDDD11-8**, an acetate buffer at pH 4.74 was used.[\[1\]](#)

3. Administration:

- IV Administration: Administer the compound via tail vein injection at the desired dose (e.g., 2 mg/kg for **CDDD11-8**).[\[1\]](#)
- PO Administration: Administer the compound by oral gavage at the desired doses (e.g., 10 mg/kg and 100 mg/kg for **CDDD11-8**).[\[1\]](#)

4. Blood Sampling:

- Collect blood samples at predetermined time points post-dosing. Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
- Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[\[6\]](#)

5. Plasma Preparation:

- Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

6. Bioanalysis:

- Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
- Process plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.

7. Pharmacokinetic Analysis:

- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

Protocol 2: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes.

1. Materials:

- Liver microsomes (human, mouse, rat, etc.).
- Test compound stock solution (e.g., 10 mM in DMSO).
- Phosphate buffer (e.g., 100 mM, pH 7.4).
- NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).^[7]
- Ice-cold acetonitrile or methanol for reaction termination.
- 96-well plates.
- Incubator shaker (37°C).
- LC-MS/MS system.

2. Procedure:

- **Prepare Reaction Mixture:** In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C.[8]
- **Initiate Reaction:** Add the test compound (final concentration typically 1 μ M) to the microsomal mixture.[8] To start the metabolic reaction, add the NADPH regenerating system. [7] For a negative control, add buffer instead of the NADPH system.
- **Incubation:** Incubate the plate at 37°C with shaking.
- **Time Points:** At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8]
- **Sample Processing:** Centrifuge the plate to precipitate proteins.
- **Analysis:** Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

3. Data Analysis:

- Plot the natural logarithm of the percentage of the remaining compound against time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life ($t_{1/2}$) = $0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) = $(0.693 / t_{1/2}) / (\text{mg/mL microsomal protein})$.

Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol determines the fraction of a drug that is bound to plasma proteins.

1. Materials:

- Rapid Equilibrium Dialysis (RED) device.[9]

- Plasma (human, mouse, etc.).
- Test compound stock solution.
- Phosphate buffered saline (PBS), pH 7.4.
- Incubator shaker (37°C).
- LC-MS/MS system.

2. Procedure:

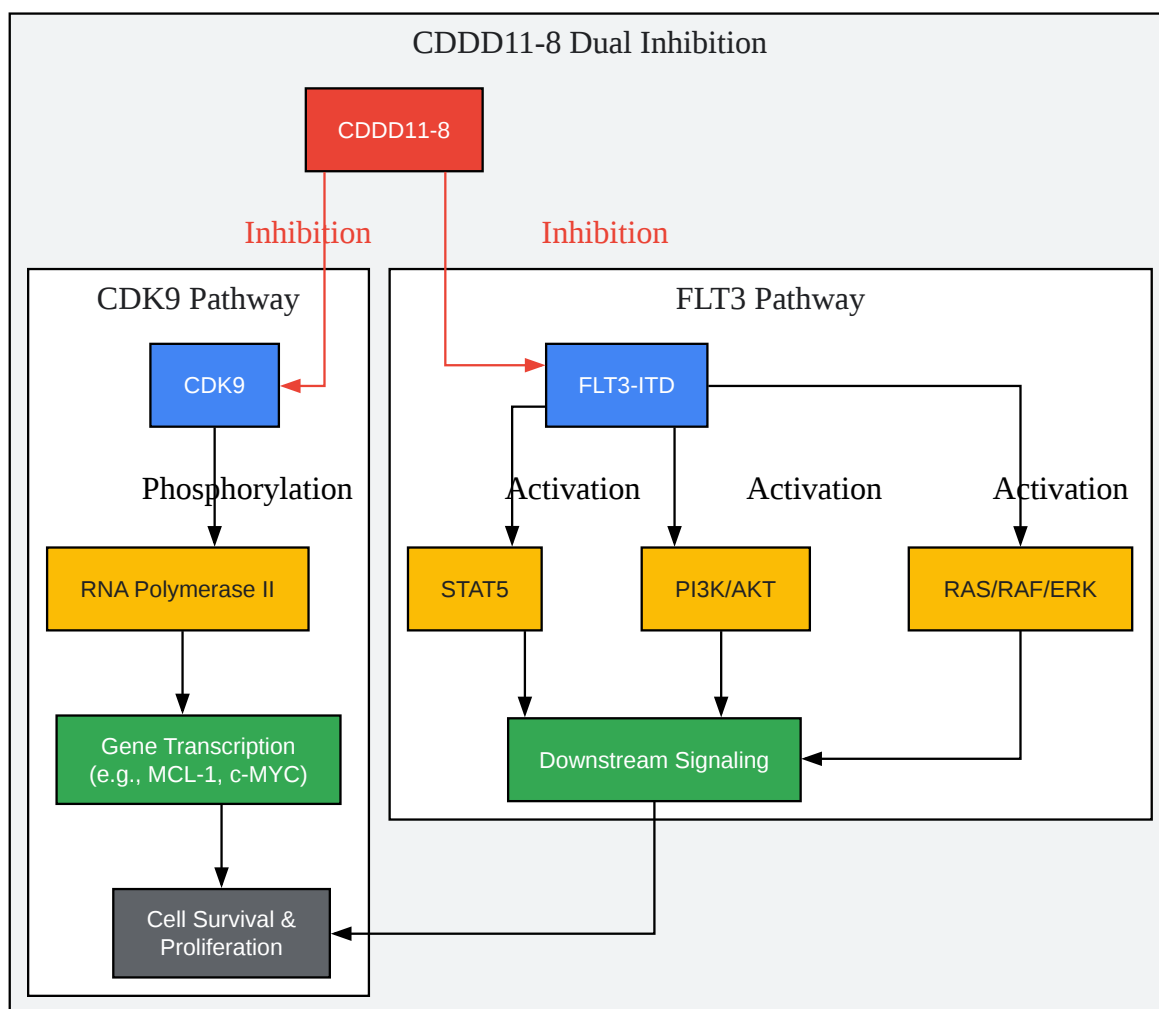
- Sample Preparation: Spike plasma with the test compound to the desired final concentration (e.g., 1-5 μM).^[9]
- Dialysis Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
- Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).^[9]
- Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
- Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
- Sample Processing: Precipitate proteins by adding acetonitrile containing an internal standard. Centrifuge to pellet the precipitated protein.
- Analysis: Analyze the concentration of the test compound in the supernatant from both chambers by LC-MS/MS.

3. Data Analysis:

- Calculate the fraction unbound (f_u) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

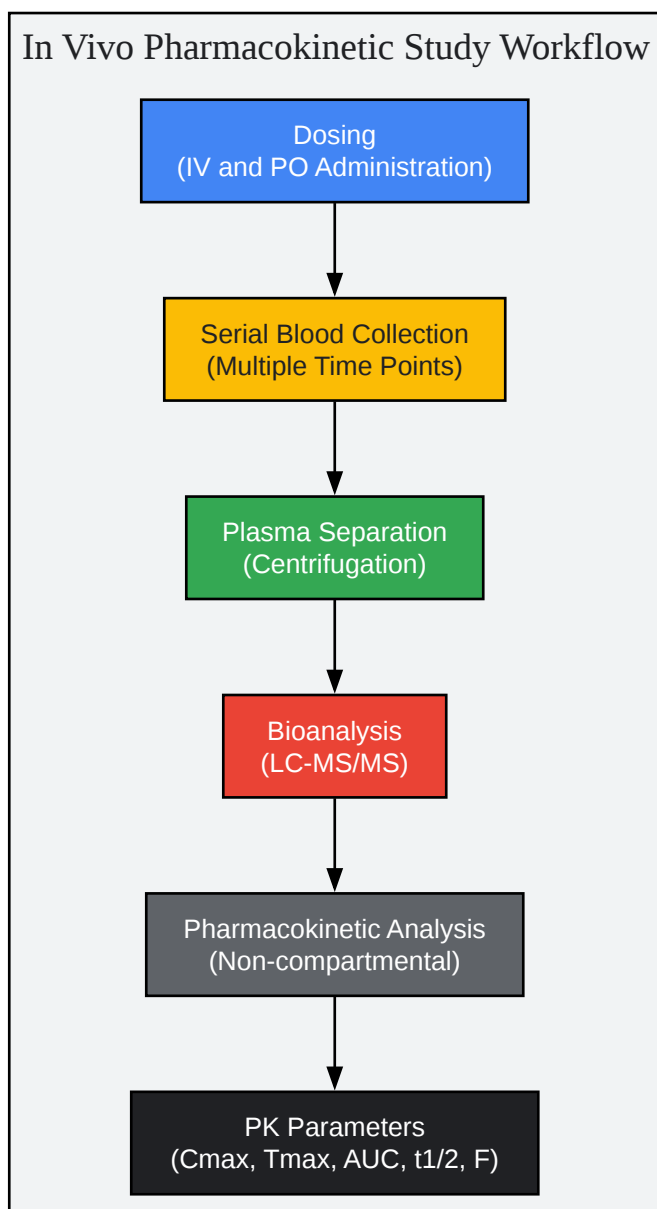
- Calculate the percentage of protein binding = $(1 - fu) * 100$.

Mandatory Visualizations



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Caption: **CDDD11-8** signaling pathway inhibition.



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Caption: Experimental workflow for in vivo pharmacokinetic analysis.

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